![molecular formula C13H11BrN2O B3239100 5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile CAS No. 142015-94-9](/img/structure/B3239100.png)
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile
Overview
Description
The compound “5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a phenyl ring with a hydroxymethyl group at the 1-position. The pyrrole ring also has a carbonitrile group attached to the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is a planar, aromatic ring system. The bromine, methyl, and carbonitrile substituents, as well as the phenyl ring with the hydroxymethyl group, would all add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The bromine atom could potentially be replaced in a substitution reaction. The carbonitrile group could undergo addition reactions, and the hydroxymethyl group on the phenyl ring could be involved in reactions typical for alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group and the polar hydroxymethyl group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .
Future Directions
properties
IUPAC Name |
5-bromo-1-[4-(hydroxymethyl)phenyl]-4-methylpyrrole-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-6-12(7-15)16(13(9)14)11-4-2-10(8-17)3-5-11/h2-6,17H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUXTABGQWLFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)C#N)C2=CC=C(C=C2)CO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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